molecular formula C10H13NO3 B15316540 n-Salicyloyl-2-aminopropan-1-ol

n-Salicyloyl-2-aminopropan-1-ol

Cat. No.: B15316540
M. Wt: 195.21 g/mol
InChI Key: ATSKSNBYTZUJRU-UHFFFAOYSA-N
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Description

n-Salicyloyl-2-aminopropan-1-ol is a bioactive amide compound characterized by a salicyloyl moiety linked to a 2-aminopropanol backbone. It was first isolated from Streptomyces hygroscopicus and structurally elucidated via 1D/2D-NMR and mass spectrometry (MS) analyses . The compound exhibits a molecular formula of C₁₀H₁₃NO₃, a molecular weight of 195.09 Da, and a retention time (Rt) of 9.3 minutes in chromatographic analyses .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-hydroxy-N-(1-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C10H13NO3/c1-7(6-12)11-10(14)8-4-2-3-5-9(8)13/h2-5,7,12-13H,6H2,1H3,(H,11,14)

InChI Key

ATSKSNBYTZUJRU-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC=CC=C1O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: n-Salicyloyl-2-aminopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

n-Salicyloyl-2-aminopropan-1-ol has various scientific research applications, including:

Comparison with Similar Compounds

N-Salicyloyl-2-aminopropane-1,3-diol

This diol analog features an additional hydroxyl group at the C3 position of the propanol chain. Both compounds exhibit significant antibacterial activity, suggesting the salicyloyl group is critical for bioactivity .

1-Acetyl-N-salicyloyl-2-aminopropan-3-ol

The acetylated derivative introduces an acetyl group at the C1 position, increasing lipophilicity (predicted logP higher than the parent compound). Despite this modification, it retains antibacterial efficacy, though direct potency comparisons are unavailable in the provided evidence .

Stereoisomers: (R)-(−)- and (S)-(+)-Enantiomers

notes the synthesis of both enantiomers but lacks comparative bioactivity data. Chirality may influence target binding or metabolic stability, warranting further study .

Non-Analogous Compounds with Overlapping Bioactivity

Alaremycin (C₈H₁₁NO₄)

Alaremycin shares a carboxamide core but lacks the salicyloyl group. It shows moderate antibacterial activity (Sirius Score: 32.34%) and a distinct UV profile (292 nm), indicative of extended conjugation. Its lower molecular weight (186.07 Da) and shorter retention time (6.6 min) reflect reduced structural complexity and higher polarity .

Fumaramidmycin (C₁₂H₁₂N₂O₃)

This compound features a fumaramide moiety and exhibits moderate activity (Sirius Score: 27.84%). Its larger molecular weight (232.08 Da) and heterocyclic structure differentiate it from n-Salicyloyl-2-aminopropan-1-ol, though both target bacterial pathogens .

Research Implications

  • Structural-Activity Relationship (SAR): The salicyloyl moiety is crucial for antibacterial activity, as its removal (e.g., in Alaremycin) reduces potency. Hydroxyl group additions or acetyl modifications alter physicochemical properties without abolishing bioactivity .

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